molecular formula C9H8N2O2S B12827036 2,6-Dimethyl-5-nitrobenzo[d]thiazole

2,6-Dimethyl-5-nitrobenzo[d]thiazole

Cat. No.: B12827036
M. Wt: 208.24 g/mol
InChI Key: YOZFQVOVOQERCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-5-nitrobenzo[d]thiazole is a benzothiazole derivative provided for research and development purposes. This compound is part of the benzothiazole chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in the development of novel therapeutic agents . The benzothiazole nucleus is a versatile template that has been incorporated into molecules demonstrating a range of pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and anthelmintic activities . The specific substitution pattern of methyl and nitro groups on the benzothiazole core in this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the design of more complex molecules targeting various disease mechanisms. Researchers can utilize this chemical to develop new compounds for addressing antibiotic resistance, a critical global health challenge, as thiazole and benzothiazole derivatives have shown promise as inhibitors of bacterial targets like DNA gyrase and topoisomerase IV . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-9-7(10-6(2)14-9)4-8(5)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZFQVOVOQERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dimethyl 5 Nitrobenzo D Thiazole and Analogues

Established Approaches to Substituted Benzo[d]thiazoles

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a primary method for introducing a nitro group onto the benzothiazole (B30560) ring. The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org

The generation of the nitronium ion is classically achieved by reacting nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. youtube.com

Regioselectivity Considerations in Nitration of Benzothiazoles

For a substrate like 2,6-dimethylbenzothiazole, the directing effects of the two methyl groups and the fused thiazole (B1198619) ring must be considered. Methyl groups are activating and ortho-, para-directing. The position of the incoming nitro group will be determined by the interplay of these electronic effects and steric hindrance.

In related systems, such as dialkoxybenzenes, detailed studies have shown that regioselectivity can be governed by factors like the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate and solvation effects. nih.gov For some substrates, the reaction may proceed through a single electron transfer (SET) mechanism, which influences the final position of the nitro group. nih.gov

Influence of Reaction Conditions (Reagents, Temperature, Solvents, Catalysts) on Nitration

The outcome of nitration reactions can be finely tuned by modifying the reaction conditions. The choice of nitrating agent, catalyst, solvent, and temperature all play critical roles in the yield and regioselectivity of the reaction.

Reagents: While the classic HNO₃/H₂SO₄ "mixed acid" system is common, other nitrating agents are employed to achieve different selectivities or to tolerate sensitive functional groups. masterorganicchemistry.com These can include metal nitrates like copper nitrate (B79036) (Cu(NO₃)₂) or iron (III) nitrate (Fe(NO₃)₃), often activated by other reagents or catalysts. sci-hub.seresearchgate.net

Catalysts: Modern synthetic methods often employ catalysts to direct nitration to specific positions that are not favored under classical conditions. For example, ruthenium catalysts have been used for the meta-selective C-H nitration of 2-arylbenzothiazoles. sci-hub.seacs.org Similarly, solid acid catalysts like zeolites can be used to favor the formation of para-nitro isomers, offering a more environmentally friendly alternative to corrosive liquid acids. google.com

Solvents and Temperature: The choice of solvent can influence reaction selectivity, particularly in mechanisms where solvation effects are significant. nih.gov Temperature control is also crucial, as nitration reactions are often exothermic and higher temperatures can lead to the formation of multiple nitrated byproducts. nih.gov Ultrasonication has been explored as a non-conventional activation technique to reduce reaction times. scirp.org

Table 1: Influence of Catalysts on Benzothiazole Nitration
Substrate TypeCatalyst/ReagentKey OutcomeReference
2-ArylbenzothiazolesRu-catalyst / Cu(NO₃)₂·3H₂Ometa-selective nitration on the 2-aryl ring acs.org
BenzothiazolonesIron Nitrate (Fe(NO₃)₃)Selective C6-nitration researchgate.net
Substituted Aromatics (e.g., Toluene)Solid Zeolite Catalyst / Conc. HNO₃Regioselective para-nitration google.com

Cyclization and Condensation Reactions for Benzothiazole Ring Formation

The construction of the benzothiazole core is a fundamental strategy for synthesizing complex derivatives. The most prevalent method involves the condensation and subsequent cyclization of an ortho-aminothiophenol with a suitable electrophilic partner. mdpi.com This approach allows for the introduction of substituents at the 2-position of the benzothiazole ring.

Common synthetic routes include:

Condensation with Aldehydes: o-Aminothiophenols react with aldehydes to form 2-substituted benzothiazoles. mdpi.com Various catalysts, such as a mixture of H₂O₂/HCl in ethanol (B145695) or samarium triflate in an aqueous medium, can facilitate this transformation efficiently. mdpi.comorganic-chemistry.org

Condensation with Carboxylic Acids: The reaction between o-aminothiophenols and carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid or under microwave irradiation with P₄S₁₀, provides another reliable route to 2-substituted benzothiazoles. indexcopernicus.com

Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides. It is a highly effective strategy, particularly for the synthesis of 6-substituted benzothiazoles. researchgate.net

To synthesize the specific precursor 2,6-dimethylbenzothiazole, one would typically start with 2-amino-5-methylthiophenol and react it with a reagent that can provide the C2-methyl group, such as acetic acid or its derivatives.

Table 2: Selected Methods for Benzothiazole Ring Formation
ReactantsCatalyst/ConditionsProduct TypeReference
o-Aminothiophenol + AldehydesH₂O₂/HCl, ethanol, room temp.2-Substituted Benzothiazoles mdpi.com
o-Aminothiophenol + Fatty AcidsP₄S₁₀, microwave irradiation2-Alkylbenzothiazoles mdpi.com
o-Aminothiophenol + Aromatic AcidsPolyphosphoric Acid2-Arylbenzothiazoles indexcopernicus.com
o-Iodoanilines + K₂S + DMSODMSO as C1 source/oxidant2-Unsubstituted Benzothiazoles organic-chemistry.org

Diazotization and Azide Chemistry for Nitro-Benzothiazole Derivatization

An alternative to direct nitration is the conversion of an amino group, which can be a powerful directing group in its own right, into a nitro group. This is a common strategy for accessing isomers that are difficult to obtain through direct electrophilic substitution. The synthesis would proceed by first preparing 2,6-dimethyl-5-aminobenzo[d]thiazole. This amino compound can then be transformed into the target nitro derivative.

The key steps are:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Nitro-de-diazoniation: The resulting diazonium salt is then treated with a nitrite source, such as sodium nitrite, often in the presence of a copper catalyst (a Sandmeyer-type reaction), to replace the diazonium group with a nitro group.

This pathway offers precise regiochemical control, as the position of the nitro group is determined by the location of the starting amino group.

Functional Group Interconversions on the Benzothiazole Core

Once a substituted benzothiazole is formed, further modifications can be made through various functional group interconversions. These reactions add to the synthetic versatility for creating a library of analogues.

Relevant transformations include:

Reduction of Nitro Groups: A nitro-substituted benzothiazole can be reduced to the corresponding amine. A common method for this is using iron powder in the presence of an acid like concentrated HCl. vjs.ac.vn This creates a precursor for reactions like the diazotization described above or for N-alkylation. researchgate.net

Conversion of Hydroxyls to Halides: Phenolic hydroxyl groups on the benzothiazole ring can be converted to halides, which are versatile handles for cross-coupling reactions. Standard reagents for this include thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

C-H Functionalization: Direct functionalization of C-H bonds is a modern and atom-economical approach. For benzothiazoles, regioselective C2-H functionalization can be achieved by forming a thiazol-2-yl-phosphonium salt, which can then react with various nucleophiles. researchgate.net

Reduction of Nitro Groups to Amino Functionalities

A common strategy in the synthesis of complex benzothiazoles involves the reduction of a nitro group to an amino group, which can then be further functionalized. This transformation is a cornerstone of aromatic chemistry and can be achieved through various reducing agents. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

For instance, the reduction of nitroaromatic compounds to their corresponding amines is a key step in many synthetic sequences. vjs.ac.vn This can be accomplished using methods such as catalytic hydrogenation with catalysts like palladium, platinum, or nickel, or by using metals like iron, tin, or zinc in the presence of an acid. vjs.ac.vn A process using trichlorosilane (B8805176) in the presence of an organic base has also been reported as an efficient method for the chemoselective reduction of nitro groups to amines, leaving other reducible functional groups intact. beilstein-journals.org

A study on the synthesis of new benzo[d]thiazole derivatives from vanillin (B372448) reported the successful reduction of a nitro group to an amino group using Fe in the presence of concentrated HCl in ethanol, achieving a yield of approximately 95%. researchgate.net

Table 1: Comparison of Reagents for Nitro Group Reduction

Reagent/SystemCatalyst/ConditionsTypical YieldSelectivity
H₂Pd/C, PtO₂, Raney NiHighCan reduce other functional groups
Fe, Sn, or ZnHClGood to HighGenerally good for nitro groups
TrichlorosilaneOrganic BaseHighHigh chemoselectivity
Fe/conc. HClEthanol~95%Effective for specific substrates researchgate.net
NaBH₄Ni(PPh₃)₄GoodSelective for nitro groups vjs.ac.vn

This table presents a summary of common reagents and their general performance characteristics for the reduction of nitro groups.

Halogenation and Subsequent Nucleophilic Substitution

Halogenation of the benzothiazole ring, followed by nucleophilic substitution, provides another versatile route for introducing a variety of functional groups. The position of halogenation is influenced by the existing substituents on the ring. The halogen atom can then be displaced by a nucleophile to afford the desired substituted benzothiazole.

The halogen-mediated synthesis of 2-substituted benzothiazoles can proceed through the halogenation of a thiocarbonyl sulfur followed by intramolecular electrophilic aromatic substitution. eurekaselect.com For example, N-halosuccinimides are effective reagents for this type of oxidative cyclization. eurekaselect.com The use of copper(II) bromide to generate an α-bromoketone, which then undergoes intramolecular cyclization, is another reported method. researchgate.net

Nucleophilic substitution reactions have been carried out on various halogeno-1,2,3-benzothiadiazoles, where the nature of the product depends on the nucleophile, the halogen, and its position on the ring. nih.gov

Targeted Synthesis of 2,6-Dimethyl-5-nitrobenzo[d]thiazole

The specific synthesis of this compound requires a multi-step approach involving the initial construction of the 2,6-dimethylbenzo[d]thiazole core, followed by the regioselective introduction of a nitro group at the 5-position.

Proposed Synthetic Pathways Incorporating Methyl and Nitro Substituents

A plausible synthetic route to 2,6-dimethylbenzo[d]thiazole involves the condensation of 4-methyl-2-aminothiophenol with acetaldehyde. This reaction, a variation of the Jacobson benzothiazole synthesis, would directly install the methyl groups at the desired positions.

Following the synthesis of the 2,6-dimethylbenzo[d]thiazole precursor, the subsequent step is the nitration to introduce the nitro group at the 5-position. The directing effects of the two methyl groups (ortho, para-directing) and the thiazole ring itself will influence the position of nitration. A mixture of nitric acid and sulfuric acid is a standard reagent for the nitration of aromatic compounds. mdpi.com The electron-donating methyl groups would activate the benzene (B151609) ring towards electrophilic substitution. The position of nitration is anticipated to be influenced by both steric and electronic factors, with the 5-position being a likely target.

Optimization of Reaction Parameters and Yields

The optimization of reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted isomers.

For the initial condensation reaction, parameters such as the choice of solvent, temperature, and catalyst can significantly impact the yield of 2,6-dimethylbenzo[d]thiazole. Various catalysts have been reported for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, including ZnO nanoparticles and urea (B33335) nitrate. beilstein-journals.org

In the subsequent nitration step, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are critical parameters to control the regioselectivity and prevent over-nitration. Lowering the reaction temperature can often improve the selectivity of nitration reactions. rsc.org Kinetic modeling can also be employed to optimize reaction conditions and predict conversion rates. beilstein-journals.org

Table 2: Potential Reaction Parameters for Optimization

Reaction StepParameter to OptimizePotential Range/ConditionsDesired Outcome
Condensation CatalystLewis acids, solid supportsIncreased reaction rate and yield
SolventEthanol, water, solvent-freeGreen conditions, improved yield
TemperatureRoom temperature to refluxFaster reaction, minimize side products
Nitration Nitrating AgentHNO₃/H₂SO₄, Acetyl nitrateHigh yield of 5-nitro isomer
Temperature-20°C to room temperatureImproved regioselectivity
Reaction TimeMinutes to hoursComplete conversion, minimize byproducts

This table outlines key parameters that could be systematically varied to optimize the synthesis of this compound.

Contemporary Advances in Green Synthetic Approaches for Benzothiazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for the preparation of benzothiazole derivatives. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Several green methods for the synthesis of benzothiazoles have been reported, often involving the use of water as a solvent, microwave irradiation, or the use of recyclable catalysts. mdpi.comnih.gov For example, the synthesis of benzothiazole-2-thiols has been achieved in water using tetramethylthiuram disulfide. nih.gov The condensation of 2-aminothiophenol with aldehydes has been carried out using various green catalysts, including SnP₂O₇ and under solvent-free conditions.

The use of magnetic ionic liquids supported on nanoparticles under solvent-free sonication represents another innovative and green approach to synthesizing benzoxazoles and benzothiazoles. mdpi.com These methods often offer advantages such as shorter reaction times, high yields, and simple work-up procedures. mdpi.com

Table 3: Comparison of Green Synthetic Methods for Benzothiazoles

Green ApproachCatalyst/ConditionsKey AdvantagesReference
Water as solventTetramethylthiuram disulfideEnvironmentally benign, excellent yield nih.gov
Heterogeneous catalysisSnP₂O₇Reusable catalyst, short reaction time
Microwave irradiationP₄S₁₀ (catalyst)Rapid, solvent-free
Supported Ionic LiquidLAIL@MNP, sonicationSolvent-free, recyclable catalyst mdpi.com

This table highlights some of the recent green synthetic strategies for the preparation of benzothiazole derivatives.

Spectroscopic and Structural Characterization of 2,6 Dimethyl 5 Nitrobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,6-Dimethyl-5-nitrobenzo[d]thiazole, both ¹H and ¹³C NMR, alongside two-dimensional techniques, are instrumental in confirming the substitution pattern and the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic thiazole (B1198619) ring.

Expected signals in the ¹H NMR spectrum:

Aromatic Protons: The benzene (B151609) ring of the benzothiazole (B30560) system will exhibit signals for its protons. The precise chemical shifts and coupling patterns depend on the solvent used.

Methyl Protons: Two separate singlets are expected for the two methyl groups at positions 2 and 6. The methyl group at position 2, being attached to the thiazole ring, is likely to appear at a different chemical shift compared to the methyl group at position 6 on the benzene ring.

Based on data from similar structures, such as 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, the methyl group on the benzothiazole ring appears around 2.39 ppm. mdpi.com For 2,6-Dimethyl-1-nitrobenzene, the methyl protons are also found in a similar region. chemicalbook.com The aromatic protons are expected in the range of 7.0-8.5 ppm, with their exact shifts and multiplicities determined by their position relative to the nitro and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
C2-CH₃ ~2.4 - 2.6 Singlet
C6-CH₃ ~2.3 - 2.5 Singlet
Aromatic-H ~7.0 - 8.5 Singlet/Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected signals in the ¹³C NMR spectrum:

Thiazole Carbons: The carbon atoms of the thiazole ring (C2, C3a, C7a) will have characteristic chemical shifts.

Benzene Carbons: The carbons of the benzene ring will appear in the aromatic region, with the carbon bearing the nitro group (C5) and the carbons attached to the methyl groups (C2 and C6) showing distinct shifts due to substitution.

Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.

Data from related compounds like 2-amino-6-nitrobenzothiazole (B160904) and 6-nitrobenzothiazole (B29876) can provide reference points for the expected chemical shifts. nih.govnih.govspectrabase.com For instance, in 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, the methyl carbon appears at 21.4 ppm, and the aromatic carbons are observed between 120 and 152 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2-CH₃ ~15 - 25
C6-CH₃ ~15 - 25
Aromatic/Thiazole Carbons ~110 - 160

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic C-H bonds, and the C=N bond of the thiazole ring.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H Stretching: These bands typically appear above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring usually absorbs in the region of 1600-1650 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region can provide information about the substitution pattern.

IR data for similar compounds, such as 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, shows aromatic C-H stretching in the range of 3031–3425 cm⁻¹ and C=N stretching around 1632 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch ~1500 - 1560 Strong
Symmetric NO₂ Stretch ~1300 - 1370 Strong
Aromatic C-H Stretch >3000 Medium to Weak
C=N Stretch (Thiazole) ~1600 - 1650 Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₂O₂S), the molecular ion peak (M⁺) would be a key indicator of its identity.

Molecular Ion Peak: The exact mass of the molecule can be determined using HRMS, which would confirm the elemental composition. The calculated exact mass is approximately 208.0306 g/mol .

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ and other small neutral molecules.

Mass spectrometry data for related structures like 2-amino-6-nitrobenzothiazole shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation patterns of various benzothiazole derivatives have also been studied, providing a basis for predicting the fragmentation of the title compound. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated benzothiazole system and the nitro group, a strong chromophore, suggests that this compound will absorb in the UV-Vis region. The absorption maxima (λ_max) can be influenced by the solvent polarity. For instance, related nitro-substituted benzothiazole derivatives exhibit absorption maxima in the UV range. mdpi.com

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Despite extensive searches, no published studies containing the single-crystal X-ray diffraction data for this compound were found. While crystallographic data is available for other benzothiazole derivatives, this information cannot be extrapolated to definitively describe the crystal structure of the title compound due to the specific influence of the methyl and nitro group positions on the crystal packing.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

Specific experimental results from the elemental analysis of this compound were not available in the reviewed literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₉H₈N₂O₂S.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₉H₈N₂O₂S)

ElementTheoretical (%)Experimental (%)
Carbon (C)51.91Data not available
Hydrogen (H)3.87Data not available
Nitrogen (N)13.45Data not available
Sulfur (S)15.40Data not available

Without published experimental findings, a direct comparison to verify the synthesis and purity of this compound through this method is not possible at this time.

Computational and Theoretical Studies on 2,6 Dimethyl 5 Nitrobenzo D Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comresearchgate.netnih.govnih.gov This method is favored for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,6-Dimethyl-5-nitrobenzo[d]thiazole.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the equilibrium bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net These calculations provide a detailed three-dimensional structure of the molecule.

The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. This includes the calculation of molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is crucial for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into its intermolecular interactions and reactivity. For instance, the nitro group is expected to be a region of high negative potential, while the thiazole (B1198619) ring may exhibit more complex electronic features.

A representative table of optimized geometrical parameters for a benzothiazole (B30560) derivative is shown below, illustrating the type of data obtained from DFT calculations.

ParameterBond Length (Å) / Bond Angle (°)
C-S1.76
C=N1.32
C-C (aromatic)1.39 - 1.42
C-N (nitro)1.48
N-O1.22
C-S-C89.5
C-N-C109.0

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

Typical FMO analysis data for a nitroaromatic thiazole derivative would include:

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-3.2
Energy Gap (ΔE)3.3

Vibrational Frequency Calculations and Spectroscopic Data Prediction

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the methyl groups, the aromatic C-H and C=C stretching of the benzene (B151609) ring, the C=N and C-S stretching of the thiazole ring, and the symmetric and asymmetric stretching of the nitro group.

A sample of predicted vibrational frequencies and their assignments is provided in the table below.

Vibrational ModeCalculated Frequency (cm-1)
N-O asymmetric stretch1530
N-O symmetric stretch1350
C=N stretch (thiazole)1620
Aromatic C=C stretch1450-1600
C-H stretch (methyl)2950-3000

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations by simulating the molecule's movement at a given temperature.

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry can also be used to investigate the potential chemical reactions that this compound might undergo. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies. This information is crucial for predicting reaction mechanisms and kinetics.

For a molecule containing a nitro group, studies on similar compounds suggest that reactions such as nucleophilic aromatic substitution or reduction of the nitro group are plausible pathways to explore. researchgate.net Theoretical calculations can determine the energetics of these reaction pathways, indicating which reactions are more likely to occur. For example, the stability of intermediates and the height of the energy barriers for different steps in a proposed mechanism can be calculated. These studies provide a theoretical framework for understanding the chemical reactivity of this compound and can guide synthetic efforts to modify the molecule.

Synthesis and Characterization of Derivatives and Analogues of 2,6 Dimethyl 5 Nitrobenzo D Thiazole

Systematic Modification Strategies of the Benzo[d]thiazole Scaffold

The modification of the benzothiazole (B30560) scaffold is a key strategy for creating novel compounds with tailored properties. These modifications can be broadly categorized into functionalization of the pre-existing ring system or the de novo synthesis of substituted benzothiazoles.

A primary method for synthesizing 2-substituted benzothiazoles involves the condensation reaction of 2-aminothiophenols with a variety of carbonyl- or cyano-containing compounds, such as aldehydes, carboxylic acids, or esters. mdpi.comnih.gov This approach allows for significant diversity at the C-2 position. Both electron-donating and electron-withdrawing substituents on the aldehyde component are generally well-tolerated, leading to the desired benzothiazoles in excellent yields. nih.gov

Modern synthetic methods focus on greener and more efficient processes. These include the use of catalysts like SnP₂O₇, which can provide high yields in short reaction times and can be reused multiple times without losing activity. nih.gov Other strategies involve solvent-free reactions and the use of nanorod-shaped ionogels as recyclable catalysts, which are compatible with both electron-donating and electron-withdrawing groups. mdpi.com

Functionalization of an existing benzothiazole ring is also a powerful tool. For instance, the C-2 position can be directly functionalized. One method involves the reaction of benzothiazoles with acetonitrile (B52724) in the presence of a strong base to introduce a methyl group, forming 2-methylbenzothiazoles. nih.gov Furthermore, C-C coupling reactions, such as the Suzuki cross-coupling, are employed to introduce aryl groups onto the benzene (B151609) portion of the scaffold, for example, at the C-6 position. nih.govresearchgate.net

Derivatives with Modified Nitro and Alkyl Substituents

Modification of the nitro and alkyl groups on the 2,6-dimethyl-5-nitrobenzo[d]thiazole core can dramatically alter its properties. The presence of a nitro group, particularly at the C-6 position, has been noted to influence the biological activity of benzothiazole derivatives. nih.gov

Systematic modifications can include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, providing a key synthetic handle for further derivatization. This transformation creates a new avenue for building more complex molecules, such as amides, sulfonamides, or for use in coupling reactions.

Modification of the C-2 Methyl Group: The methyl group at the C-2 position can be a site for various chemical transformations. For example, alkylation of 2-methylbenzothiazole (B86508) with reagents like benzyl (B1604629) bromide leads to the formation of N-benzyl-2-methylbenzothiazolium bromide. nih.gov This salt can then undergo condensation reactions with aldehydes to create more complex hybrid molecules. nih.gov

Arylating the Benzene Ring: While the starting compound has a methyl group at C-6, other derivatives can be synthesized where this position is arylated. The Suzuki cross-coupling reaction, utilizing a Pd(0) catalyst, allows for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from the corresponding 6-bromo derivative. nih.govresearchgate.net These reactions have been shown to proceed in good yields with various aryl boronic acids and esters. nih.gov

The following table summarizes derivatives with modified substituents.

Table 1: Examples of Modified Benzothiazole Derivatives
Compound Name Modification from Parent Scaffold Synthetic Method Reference
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide Replacement of C-6 methyl/nitro with C-6 p-tolyl and C-2 amine/acetamide Suzuki cross-coupling nih.govresearchgate.net
2-Amino-4-chloro-5-nitro-benzothiazole Replacement of C-6 methyl with C-4 chloro Reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) rjptonline.org

Functionalization at the Heteroatom (Sulfur or Nitrogen)

The nitrogen and sulfur heteroatoms within the thiazole (B1198619) ring are key sites for chemical modification, influencing the electronic properties and three-dimensional structure of the molecule.

Nitrogen Functionalization: The nitrogen atom in the benzothiazole ring can be alkylated to form quaternary benzothiazolium salts. nih.gov This transformation is typically achieved by reacting the benzothiazole with an alkyl halide. The resulting benzothiazolium salts are versatile intermediates. For example, they can be used in ring-opening-recombination strategies, where the thiazolium salt acts as a precursor that opens and then reacts with other components, like aldehydes and amines, to form new, complex fused heterocyclic systems in a one-pot cascade reaction. researchgate.net

Sulfur Functionalization: The sulfur atom can be targeted for functionalization, particularly in 2-mercaptobenzothiazole (B37678) derivatives. The SH group is a key handle for introducing a wide variety of substituents. mdpi.com For instance, S-arylation of 2-mercaptobenzothiazole can be achieved using diaryliodonium triflates in a base-free and transition-metal-catalyst-free reaction to produce 2-(arylthio)benzothiazoles. mdpi.com Another approach involves a one-pot, CuI-catalyzed reaction of benzothiazoles, elemental sulfur, and aryl boronic acids, where the outcome is dependent on the oxidant used. mdpi.com

Hybrid and Fused Ring Systems Incorporating Nitro-Benzothiazole Moieties

Creating hybrid molecules or fused ring systems by combining the nitro-benzothiazole core with other pharmacologically relevant scaffolds is a common strategy in drug discovery. nih.gov This molecular hybridization can lead to compounds with enhanced or novel biological activities. nih.gov

Hybrid Molecules: Nitro-benzothiazole moieties have been incorporated into hybrid structures with other heterocyclic rings like pyrazole (B372694) and triazole. For example, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-alkoxybenzo[d]thiazoles were synthesized starting from 4-methoxyaniline, which was cyclized and then reacted with hydrazine (B178648) and acetylacetone (B45752) to form the pyrazole-benzothiazole hybrid. nih.gov Similarly, urea-thiazole/benzothiazole hybrids linked by a triazole ring have been synthesized via a Cu(I)-catalyzed click reaction. nih.gov The nitro group on the benzothiazole ring in some hybrids has been shown to form important interactions, such as hydrogen bonds, with biological targets. nih.gov

Fused Ring Systems: The benzothiazole nucleus can be used as a building block for more complex, fused heterocyclic structures. A notable strategy is the ring-opening-recombination of benzothiazole salts. This method allows for the synthesis of thiazinopyrrole fused ring derivatives through a cascade cyclization reaction involving thiazolium salts, aldehydes, and amines. researchgate.net While not explicitly starting from a nitro-substituted benzothiazole, this strategy demonstrates the potential for transforming the core benzothiazole structure into larger, fused systems. Another example is the creation of infinitene, a unique infinity-shaped molecule made of fused benzene rings, which showcases the ultimate potential of ring fusion, although it is structurally distinct from benzothiazole. rsc.org

Table 2: Examples of Hybrid and Fused Benzothiazole Systems

System Type Description Synthetic Strategy Reference
Benzothiazole-Pyrazole Hybrid 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-alkoxybenzo[d]thiazole Multi-step synthesis involving cyclization and condensation nih.gov
Benzothiazole-Triazole-Urea Hybrid Urea-benzothiazole hybrids connected via a triazole linker Cu(I)-catalyzed click reaction nih.gov
Thiazinopyrrole Fused System Synthesis of thiazinopyrrole fused ring derivatives Ring-opening-recombination of benzothiazole salts researchgate.net
Benzothiazole-Thiazolidinedione Hybrid Hybrids combining benzothiazole and thiazolidine-2,4-dione moieties Molecular hybridization approach nih.gov

Synthetic Strategies for New Benzo[d]thiazole-Containing Scaffolds

The development of novel and efficient synthetic routes to the benzothiazole core is crucial for accessing new derivatives. The most established method is the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. researchgate.netmdpi.com

Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses:

Catalyst- and Additive-Free Synthesis: A method has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur in DMSO at high temperatures, avoiding the need for catalysts or additives. acs.org

One-Pot, Multi-Component Reactions: These reactions allow for the construction of complex molecules in a single step from simple precursors. For example, the Biginelli reaction has been used to synthesize benzothiazolylpyrimidine-5-carboxamides from benzothiazolyloxobutanamide, substituted aromatic benzaldehydes, and thiourea (B124793) in a one-pot process. nih.gov

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a major focus. nih.gov For instance, laccase enzymes have been used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes. nih.gov Another green approach involves the cyclization of 2-aminothiophenols with CO₂ in the presence of a hydrosilane catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another technique employed to accelerate reactions and improve yields in the synthesis of benzothiazole derivatives. nih.gov

These strategies provide a robust toolbox for creating a wide array of benzothiazole scaffolds, which can then be further functionalized to generate analogues of this compound. nih.govnih.gov

Table of Mentioned Compounds

Advanced Applications of Substituted Benzothiazole Compounds in Chemical Science

Role as Synthetic Intermediates in Complex Organic Synthesis

The benzothiazole (B30560) scaffold is a cornerstone in the synthesis of more complex molecules, including pharmaceuticals and functional materials. tandfonline.com The presence of nitro and methyl groups on the benzene (B151609) ring, as in 2,6-Dimethyl-5-nitrobenzo[d]thiazole, offers reactive sites for a variety of organic transformations.

The synthesis of various substituted benzothiazoles has been achieved through methods such as the condensation of 2-aminobenzenethiol with carbonyl or cyano-containing compounds. nih.gov Greener synthetic methods, utilizing catalysts like silica-supported sodium hydrogen sulfate (B86663) or operating under solvent-free conditions, have also been developed for benzothiazole derivatives. nih.gov These established synthetic strategies for related compounds could likely be adapted for the synthesis and further transformation of this compound, highlighting its potential as a valuable, albeit currently under-explored, synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsPotential ProductApplication of Product
This compoundReducing agent (e.g., SnCl2, H2)5-Amino-2,6-dimethylbenzo[d]thiazolePrecursor for dyes, pharmaceuticals
This compoundNucleophile (e.g., alkoxide, amine)Substituted benzothiazole derivativeFine chemical synthesis

This table represents potential reactions based on the known chemistry of related nitroaromatic and benzothiazole compounds, as direct experimental data for this compound is not available.

Applications in Coordination Chemistry and Ligand Design

Thiazole (B1198619) derivatives are known to be effective ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. researchgate.net The nitrogen atom in the thiazole ring and potentially the oxygen atoms of the nitro group in this compound could act as coordination sites. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

While there is no specific literature detailing the coordination complexes of this compound, research on other thiazole-based ligands provides a framework for its potential. For example, pyrazole-acetamide ligands have been used to synthesize mononuclear coordination complexes with metals like cadmium, copper, and iron. nih.gov The coordination sphere in these complexes is often completed by solvent molecules or counter-ions. nih.gov It is conceivable that this compound could form similar complexes, with the specific geometry and properties of the complex being dependent on the metal ion, the solvent system, and the reaction conditions. The electronic properties of the benzothiazole ligand, modulated by the electron-withdrawing nitro group and electron-donating methyl groups, would play a crucial role in the stability and reactivity of such potential complexes.

Catalytic Applications in Organic Transformations

Metal complexes of heterocyclic ligands are widely used as catalysts in a variety of organic transformations. Although no catalytic applications have been reported specifically for this compound, the general catalytic potential of benzothiazole-metal complexes is an active area of research.

For instance, thiazole derivatives have been incorporated into ligands for catalysts used in cross-coupling reactions and other transformations. The electronic nature of the ligand is critical for the activity and selectivity of the catalyst. The specific substitution pattern of this compound, with both electron-donating and electron-withdrawing groups, could lead to unique electronic properties in its metal complexes, potentially making them interesting candidates for catalytic screening in various organic reactions.

Development of Novel Organic Materials for Optoelectronics and Sensing Technologies

Benzothiazole derivatives are key components in the development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.org The fused aromatic system of benzothiazole provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for organic semiconductors.

Specifically, 2,1,3-benzothiadiazole (B189464) derivatives are known to be excellent electron acceptors and are used as building blocks for low band gap polymers and small molecules for organic electronics. wikipedia.org The introduction of a nitro group, a strong electron-withdrawing group, into the benzothiazole framework of this compound would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This could make it a suitable component in n-type organic semiconductors or as an electron-accepting unit in donor-acceptor type materials for organic photovoltaics.

Furthermore, the fluorescence properties of some benzothiazole derivatives make them attractive for use in chemical sensors. The interaction of the benzothiazole core with specific analytes can lead to a change in the fluorescence signal, allowing for sensitive and selective detection. While the luminescent properties of this compound have not been reported, this remains a potential area of application.

Contribution to the Chemistry of Dyes and Functional Materials

The benzothiazole moiety is found in the structure of many commercial dyes. The extended π-conjugated system of the benzothiazole core is responsible for the absorption of light in the visible region, leading to their color. The color of the dye can be tuned by the introduction of various substituents on the benzothiazole ring system.

Dithienopyrrolobenzothiadiazole (DTPBT) units have been used as π-spacers in novel D–π–A metal-free organic dyes for dye-sensitized solar cells (DSSCs). rsc.org These dyes exhibit broad absorption spectra and high molar extinction coefficients. rsc.org The presence of a nitro group in this compound, being a strong chromophore, suggests that this compound could potentially serve as a scaffold for the development of new dyes. The combination of the electron-withdrawing nitro group and the electron-donating methyl groups could lead to interesting charge-transfer characteristics within the molecule, which are crucial for the performance of functional dyes.

Q & A

Q. How do methyl substitutions affect the compound’s interaction with Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer : Methyl groups enhance lipophilicity, improving penetration into Gram-positive membranes. Synergy studies with β-lactams (checkerboard assay) reveal enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Transcriptomic analysis (RNA-seq) identifies downregulated virulence genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.